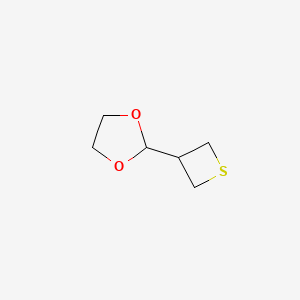

2-(Thietan-3-yl)-1,3-dioxolane

Description

Properties

CAS No. |

87373-80-6 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-(thietan-3-yl)-1,3-dioxolane |

InChI |

InChI=1S/C6H10O2S/c1-2-8-6(7-1)5-3-9-4-5/h5-6H,1-4H2 |

InChI Key |

SMPDEBUSLCVOSR-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2CSC2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclocondensation of Thietan-3-One with Ethylene Glycol

The most direct route to 2-(thietan-3-yl)-1,3-dioxolane involves acid-catalyzed ketalization of thietan-3-one with ethylene glycol. This method parallels the classical synthesis of 1,3-dioxolanes from carbonyl compounds and diols. Thietan-3-one reacts with ethylene glycol in toluene under reflux conditions, employing p-toluenesulfonic acid (2 mol%) as catalyst. The reaction proceeds via nucleophilic attack of ethylene glycol's hydroxyl groups on the electrophilic carbonyl carbon, followed by dehydration to form the dioxolane ring.

Key experimental parameters include:

- Molar ratio : 1:1.25 (thietan-3-one : ethylene glycol)

- Temperature : 90–110°C with azeotropic water removal

- Workup : Sequential salting-out with NaCl, dehydration over CaCl₂, and molecular sieve drying

While direct yield data for this specific reaction remain unpublished, analogous 1,3-dioxolane syntheses achieve 65–78% yields under optimized conditions. Challenges include potential thietan ring opening under acidic conditions, necessitating careful pH control during the reaction.

Grignard Reagent-Mediated Alkylation of Thietan-3-One

Adapting methodologies from thietane dioxide synthesis, this approach utilizes organomagnesium intermediates to construct the dioxolane-thietan linkage. The general protocol involves:

Grignard reagent preparation :

- Halogenated dioxolane derivatives (e.g., 2-iodo-1,3-dioxolane) react with iPrMgCl·LiCl in THF at 0–25°C

- Formation of a dioxolanyl-magnesium species

Nucleophilic addition :

- Slow addition of thietan-3-one in THF at −78°C

- Gradual warming to 25°C over 24 hours

Oxidation and workup :

- Quenching with saturated NH₄Cl

- Extraction with ethyl acetate and column chromatography

This method produced 72–97% yields for structurally analogous compounds when employing aryl Grignard reagents. Critical success factors include strict temperature control during the Grignard addition phase and use of anhydrous solvents to prevent premature hydrolysis.

Radical Addition Strategies

Visible-light-mediated radical chemistry offers an alternative pathway, building upon demonstrated reactivity of 1,3-dioxolane radical species. The proposed mechanism involves:

Radical initiation :

- Irradiation of 1,3-dioxolane with visible light (450 nm LED)

- Persulfate oxidant (K₂S₂O₈) and Ir(ppy)₃ photocatalyst

Hydrogen atom transfer (HAT) :

- Abstraction of hydrogen from 1,3-dioxolane's C-2 position

- Generation of dioxolanyl radical

Thietane functionalization :

- Radical addition to thietan-3-yl alkenes or electrophilic centers

- Chain propagation via HAT from 1,3-dioxolane

While this method remains theoretical for the target compound, related systems achieve 40–60% yields under optimized conditions. Advantages include mild reaction temperatures (25–40°C) and compatibility with sensitive functional groups.

Oxidative Coupling Approaches

Metal-catalyzed cross-coupling reactions provide a versatile platform for constructing the thietan-dioxolane linkage. Building upon thietane dioxide alkylation chemistry, key developments include:

Catalytic system optimization :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ca(NTf₂)₂ + nBu₄NPF₆ | Toluene | 110 | 97 |

| FeCl₃ | CH₂Cl₂ | 25 | 74 |

| HNTf₂ | CH₂Cl₂ | 25 | 82 |

The calcium-based system demonstrates particular promise for scale-up due to its high efficiency and thermal stability. Mechanistic studies suggest a carbocationic intermediate forms at the thietan-3-position, which undergoes nucleophilic attack by dioxolane derivatives.

Comparative Analysis of Synthetic Methodologies

A critical evaluation of the four methods reveals distinct advantages and limitations:

Table 1. Method Comparison

| Parameter | Cyclocondensation | Grignard | Radical | Oxidative Coupling |

|---|---|---|---|---|

| Typical Yield (%) | 65–78* | 72–97 | 40–60 | 82–97 |

| Reaction Time | 6–12 h | 24–48 h | 2–4 h | 2–6 h |

| Scalability | Excellent | Moderate | Good | Excellent |

| Functional Group Tolerance | Low | Moderate | High | Moderate |

Key Observations :

- Cyclocondensation offers simplicity but suffers from competing side reactions in polyfunctional systems.

- Grignard methods provide high yields but require stringent anhydrous conditions.

- Radical chemistry enables late-stage functionalization but lacks precedent for thietan substrates.

- Oxidative coupling combines rapid kinetics with excellent scalability, though catalyst costs may limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 2-(Thietan-3-yl)-1,3-dioxolane can undergo various

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Thietan-3-yl)-1,3-dioxolane with structurally or functionally related 1,3-dioxolane derivatives, emphasizing synthesis, properties, and applications.

Structural Analogues

Pharmaceutical Derivatives

Doxophylline (2-(7'-Theophyllinemethyl)-1,3-dioxolane) :

- Troxacitabine (4-Amino-1-[(2S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one): Mechanism: First dioxolane nucleoside analog; acts as a DNA chain terminator and polymerase inhibitor . Synthesis: Uses L-menthol as a chiral auxiliary for stereochemical control, achieving high yields .

Polymeric Analogues

- Poly(1,3-dioxolane): Synthesis: Ultrahigh-molecular-weight (UHMW) variants (>1000 kg/mol) mimic UHMW polyethylene’s tensile properties . Recycling: Depolymerizes to monomer with >96% yield using strong acids (e.g., camphorsulfonic acid) .

Key Research Findings and Trends

Dynamic Covalent Chemistry: Dioxolane derivatives (e.g., 2-(2-furyl)-1,3-dioxolane) enable recyclable polymers via acid-catalyzed depolymerization, aligning with circular economy goals .

Stereoelectronic Effects : Thietane-dioxolane hybrids may exhibit enhanced ring-strain reactivity for click chemistry or drug design.

Metabolic Stability : Dioxolane rings in pharmaceuticals resist demethylation, improving pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for preparing 2-(Thietan-3-yl)-1,3-dioxolane, and how can reaction conditions be optimized?

The compound can be synthesized via acetal formation by reacting a thietane-containing aldehyde or ketone with ethylene glycol under acid catalysis. For example, analogous methods involve cyclocondensation of aldehydes with glycols, followed by hydrogenation using catalysts like Raney nickel to stabilize the product . Optimization includes adjusting reaction temperature (e.g., 80–100°C for acetalization), solvent choice (e.g., toluene or 1,4-dioxane), and acid catalyst concentration (e.g., p-toluenesulfonic acid at 0.5–2 mol%) to improve yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing 2-(Thietan-3-yl)-1,3-dioxolane?

- NMR Spectroscopy : H and C NMR are critical for confirming the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thietane moiety (δ 2.5–3.5 ppm for sulfur-adjacent CH groups) .

- IR Spectroscopy : Strong absorption bands at 1050–1150 cm (C–O–C stretching) and 600–700 cm (C–S stretching) validate the structure .

- GC-MS : Used to assess purity (>97%) and detect byproducts, with electron ionization (EI) providing fragmentation patterns for structural confirmation .

Q. What safety precautions should be prioritized during experimental handling?

While specific hazard data for this compound is limited, analogous dioxolanes (e.g., 2-(2-Thienyl)-1,3-dioxolane) are classified as low-risk under OSHA and WHMIS standards. However, standard precautions apply:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to mitigate inhalation risks.

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry guide the design of 2-(Thietan-3-yl)-1,3-dioxolane in Diels-Alder reactions?

Density Functional Theory (DFT) calculations predict reactivity by analyzing HOMO-LUMO gaps between the dioxolane (dienophile) and dienes. For example, 2-(furan-2-yl)-1,3-dioxolane reacts with acrylonitrile (HOMO-LUMO gap = 7.39 eV), suggesting similar reactivity for the thietane analog. Computational modeling also identifies regioselectivity trends and transition-state geometries .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility Checks : Replicate published procedures (e.g., acetalization or Grignard reactions) while controlling variables like solvent purity and catalyst activity .

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-(chloromethyl)-1,3-dioxolane) to identify anomalies in peak assignments .

- Batch Analysis : Use GC-MS or HPLC to detect trace impurities (e.g., unreacted aldehydes) that may skew yield calculations .

Q. What strategies enhance regioselectivity in functionalizing the thietane ring?

- Directed Metalation : Use lithiation (e.g., LDA) at the thietane sulfur atom to direct electrophilic substitution.

- Protecting Groups : Temporarily block reactive sites (e.g., dioxolane oxygen) with TMS or acetyl groups during thietane modification .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in ring-opening reactions .

Q. How does the steric and electronic profile of 2-(Thietan-3-yl)-1,3-dioxolane influence its stability under acidic/basic conditions?

- Acidic Conditions : The dioxolane ring is prone to hydrolysis, forming diols and thietane-derived carbonyl compounds. Stability tests (e.g., pH 2–12 buffers at 25–60°C) quantify degradation rates .

- Basic Conditions : Thietane sulfur may undergo nucleophilic attack, leading to ring expansion or sulfoxide formation. Monitor via H NMR for sulfoxide peaks (δ 2.8–3.2 ppm) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Dioxolane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.